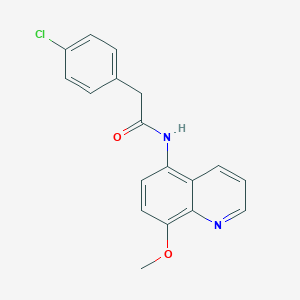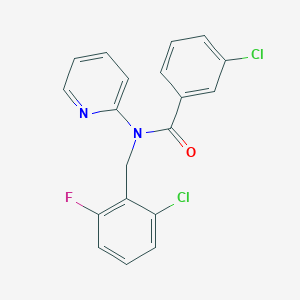![molecular formula C22H32N2O2 B11315963 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B11315963.png)
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and an adamantane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring is often prepared via reductive amination of 1,5-diketones with ammonia or primary amines.
Adamantane Core Introduction: The adamantane core is introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkyl halide.
Coupling Reactions: The final step involves coupling the furan and piperidine rings with the adamantane core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and reductive amination steps, as well as the development of more efficient catalysts for the Friedel-Crafts alkylation.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The adamantane core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Various substituted piperidines.
Substitution: Adamantane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique structural properties.
Wirkmechanismus
The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan and piperidine rings may facilitate binding to these targets, while the adamantane core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-furan-2-yl-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-4-methyl-benzamide
- Substituted piperidine derivatives
Uniqueness
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and an adamantane core. This combination provides a distinct set of chemical and physical properties that are not commonly found in other compounds. The presence of the adamantane core, in particular, imparts rigidity and stability to the molecule, making it a valuable scaffold for drug design and other applications.
Eigenschaften
Molekularformel |
C22H32N2O2 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H32N2O2/c25-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-19(20-5-4-8-26-20)24-6-2-1-3-7-24/h4-5,8,16-19H,1-3,6-7,9-15H2,(H,23,25) |
InChI-Schlüssel |
GWJJYYGWDIFVDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11315884.png)
![N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide](/img/structure/B11315892.png)

![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11315898.png)

![N-(4-methoxyphenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11315917.png)
![2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11315919.png)
![2-(4-chlorophenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11315927.png)
![7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315935.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-8-methyl-1-benzoxepine-4-carboxamide](/img/structure/B11315950.png)
![N-{2-[3-({1-[(2,4-dimethylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11315957.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)propanamide](/img/structure/B11315962.png)
![6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315975.png)

